N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide
Description
N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-7-13(3)12(14)10(2)16-9-11-6-5-8-15-11/h1,10-11H,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXCUJNAMUFQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#C)OCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide typically involves multiple steps. One common route includes the reaction of N-methylpropanamide with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethoxy group. This is followed by the addition of a prop-2-ynyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction temperatures can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(oxolan-2-ylmethoxy)acetamide
- N-methyl-2-(oxolan-2-ylmethoxy)propionamide
Uniqueness
N-methyl-2-(oxolan-2-ylmethoxy)-N-prop-2-ynylpropanamide is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
